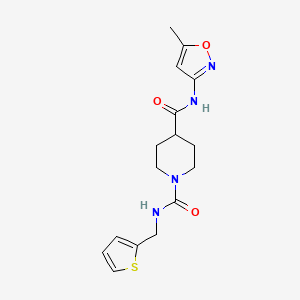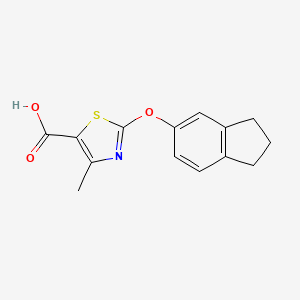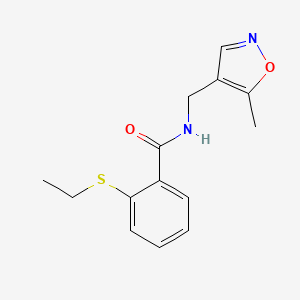
N-(5-chloro-2-methoxyphenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide and related compounds involves multiple steps, starting from various precursors. In one study, the synthesis began with N-(4-acetylphenyl)-5-chloro-2-methoxybenzamide, which was further reacted with methylhydrazine or phenylhydrazine to yield N-substituted pyrazoline derivatives. These derivatives were then acetylated or reacted with morpholine to produce the final compounds. The pharmacological screening of these compounds indicated good anti-inflammatory activities with less toxicity . Another study synthesized a series of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamides, which involved converting aromatic acids into esters, hydrazides, and then 1,3,4-oxadiazole-2-thiols. The final compounds were obtained by stirring these thiols with N-(2-methoxy-5-chlorophenyl)-2-bromoacetamide, showing activity against acetylcholinesterase .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic methods. For instance, the structure assignments of the synthesized pyrazoline derivatives were based on chemical and spectroscopic evidence . Similarly, the 1,3,4-oxadiazole derivatives were confirmed by (1)H-NMR, IR, and mass spectral data . The molecular conformations of 2-aryl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamides were studied, revealing that different conformations co-exist within the same compound, and these conformations are influenced by the orientation of substituents and the presence of hydrogen bonding .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are quite diverse and include acylation, hydrazinolysis, and reactions with various reagents like acetyl chloride, morpholine, and paraformaldehyde to yield the desired products . The synthesis of 1,3,4-oxadiazole derivatives also involves the use of DMF and sodium hydride, indicating the need for specific conditions to achieve the desired chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structure and the presence of specific functional groups. The anti-inflammatory properties of the pyrazoline derivatives suggest that these compounds have the potential for medicinal applications . The oxadiazole derivatives' activity against acetylcholinesterase indicates their potential use in treating diseases related to cholinergic dysfunction . The molecular conformations and hydrogen bonding patterns observed in the crystal structures of related compounds provide insights into their stability and reactivity .
科学的研究の応用
Molecular Conformation and Hydrogen Bonding
N-(5-chloro-2-methoxyphenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide and its derivatives have been studied extensively for their molecular conformations and hydrogen bonding patterns. For instance, different molecular conformations co-exist in each of three 2-aryl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamides. The study highlights the hydrogen bonding in zero, one, and two dimensions, indicating a range of biological activities and potential interest and value in further research (Narayana et al., 2016). Moreover, hydrogen-bonding patterns in substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides have been examined to understand the molecular interactions better (López et al., 2010).
Antioxidant and Anticancer Activity
The compound has been studied for its antioxidant and anticancer activities. Notably, novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives have been synthesized. These complexes have shown significant antioxidant activity, adding a new dimension to the therapeutic potential of these compounds (Chkirate et al., 2019). Furthermore, certain derivatives have shown cytotoxic activity against various cancer cell lines, highlighting the compound's potential in cancer therapy (Al-Sanea et al., 2020).
特性
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O2/c1-9-6-10(2)18(17-9)8-14(19)16-12-7-11(15)4-5-13(12)20-3/h4-7H,8H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBRFXTACSATQAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NC2=C(C=CC(=C2)Cl)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-ol](/img/structure/B2508496.png)
![N-(4-ethoxyphenyl)-1-[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)carbonyl]piperidine-4-carboxamide](/img/structure/B2508498.png)

![2-(2-(phenylsulfonyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2508502.png)

![N-[[2-[Methyl(propan-2-yl)amino]phenyl]methyl]but-2-ynamide](/img/structure/B2508504.png)


![N-(Imidazo[2,1-b][1,3]thiazol-3-ylmethyl)prop-2-enamide](/img/structure/B2508509.png)
![[2-(Methylsulfanyl)-1,3-benzothiazol-6-yl]boronic acid](/img/structure/B2508511.png)
![[2-(Ethoxycarbonylamino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2508513.png)
![2-cyano-N-[1-(2-fluoro-6-methoxyphenyl)ethyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2508514.png)
